Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2

Description

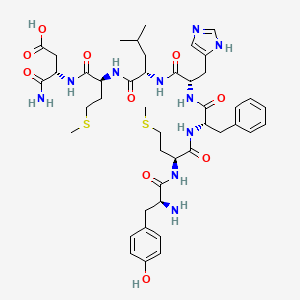

Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂, commonly known as dermenkephalin, is a heptapeptide isolated from the skin of the amphibian Phyllomedusa sauvagei. It is biosynthesized from a precursor molecule containing homologous repeats, each encoding opioid peptides . Dermenkephalin is distinguished by the presence of a D-methionine residue at position 2, a rare feature in animal-derived peptides, which is critical for its bioactivity . Pharmacologically, dermenkephalin is a potent and selective agonist of the delta (δ) opioid receptor, with negligible affinity for mu (μ) or kappa (κ) receptors . Its unique structure and receptor specificity make it a valuable tool for studying opioid receptor conformations and signaling .

Properties

Molecular Formula |

C44H62N10O10S2 |

|---|---|

Molecular Weight |

955.2 g/mol |

IUPAC Name |

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

BHSURCCZOBVHJJ-QJCLFNHPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 involves solid-phase peptide synthesis (SPPS), leveraging either tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) protection schemes. The Boc strategy, as detailed in studies of deltorphin analogues, employs repetitive deprotection steps with trifluoroacetic acid (TFA) and coupling via N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For instance, the synthesis of the C-terminal hexapeptide segment His-Leu-Met-Asp-NH2 utilized Fmoc-protected amino acids, with sequential coupling under DCC/HOBt activation.

A critical challenge lies in incorporating the D-methionine residue at position 2. Racemization during activation is mitigated by using pentafluorophenyl (OPfp) or succinimidyl (OSu) esters, which minimize side reactions. Post-coupling, the absence of racemization is confirmed via NMR spectroscopy and reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Key Reagents and Conditions for SPPS

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Deprotection | 90% TFA with 1% anisole | Remove Boc groups |

| Coupling | DCC/HOBt in DMF at 0–10°C | Activate carboxyl group |

| Side-chain protection | Asp(OBu), Met (unprotected) | Prevent side reactions |

| Cleavage | HF with p-cresol (Boc) or TFA (Fmoc) | Release peptide from resin |

Solution-Phase Fragment Condensation

For longer peptides like dermenkephalin, fragment condensation in solution phase enhances yield and purity. The N-terminal tetrapeptide Tyr-D-Met-Phe-His and C-terminal tripeptide Leu-Met-Asp-NH2 are synthesized separately, then coupled via azide or mixed anhydride methods. For example, the hydrazide derivative of Tyr-D-Met-Phe-His is treated with tert-butyl nitrite to generate an acyl azide, which reacts with the amine group of Leu-Met-Asp-NH2 under alkaline conditions. This approach achieves a total yield of 73–84% after purification by silica gel chromatography.

Biosynthetic Pathways and Precursor Processing

Dermenkephalin is naturally encoded within the prohormone precursor prodermorphin, cloned from the skin of Phyllomedusa sauvagei. The precursor polypeptide contains four to five repeats of a 35-amino-acid sequence, each harboring a dermenkephalin progenitor flanked by Lys-Arg (cleavage site) and Glu-Ala-Lys-Lys (amidation signal). Proteolytic processing by prohormone convertases liberates the mature heptapeptide, with the D-methionine residue arising from a post-translational epimerization mechanism that remains incompletely characterized.

Table 2: Key Features of Prohormone Processing

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude synthetic dermenkephalin is purified using RP-HPLC with a C18 column (e.g., Delta Pak C18-300Å) and a gradient of 40–70% acetonitrile in 0.1% TFA over 30 minutes. The purified peptide exhibits a retention time of 22–24 minutes under these conditions, with purity exceeding 95% as assessed by analytical HPLC.

Mass Spectrometry and Amino Acid Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (955.2 g/mol), while Edman degradation verifies the sequence. Quantitative amino acid analysis after acid hydrolysis (6 M HCl, 110°C, 24 h) reveals a molar ratio consistent with the theoretical composition.

Structure-Activity Relationships (SAR)

The D-methionine residue at position 2 is indispensable for δ-opioid receptor selectivity. Comparative studies with the L-Met2 analogue show a 300-fold reduction in binding affinity to δ receptors (IC = 1.2 nM vs. 360 nM). Additionally, the C-terminal amidation (Asp-NH2) enhances potency by stabilizing a β-turn conformation, as evidenced by nuclear Overhauser effect (NOE) spectroscopy.

Table 3: Pharmacological Profile of Dermenkephalin

| Assay | Result (IC or K) | Selectivity (δ/μ) | Source |

|---|---|---|---|

| Guinea pig ileum | 1.8 nM | 1,200 | |

| Rat brain membranes | K(δ) = 0.4 nM; K(μ) = 480 nM | 1,200 |

Challenges and Innovations in Synthesis

Chemical Reactions Analysis

Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residues can produce sulfoxides or sulfones .

Scientific Research Applications

Dermenkephalin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying peptide synthesis and structure-activity relationships . In biology, dermenkephalin is used to investigate the role of delta opioid receptors in various physiological processes, such as pain modulation and immune response . In medicine, it has potential therapeutic applications for pain management and treatment of opioid addiction .

Mechanism of Action

The mechanism of action of Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 involves its binding to the delta opioid receptor. This binding triggers a conformational change in the receptor, activating intracellular signaling pathways that result in analgesic effects . The molecular targets of dermenkephalin include the delta opioid receptor and associated G-proteins, which mediate the downstream effects of receptor activation .

Comparison with Similar Compounds

Comparison with Similar Opioid Peptides

Structural Comparison

Dermenkephalin shares its amphibian origin with other opioid peptides, such as dermorphin and deltorphins, but differs markedly in sequence and receptor selectivity:

| Compound | Sequence | Key Structural Features | Receptor Selectivity |

|---|---|---|---|

| Dermenkephalin | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | D-Met², His⁴, Leu⁵, Met⁶ | δ-opioid |

| Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | D-Ala², Gly⁴, Pro⁶ | μ-opioid |

| Deltorphin I | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | D-Ala², Asp⁴, Val⁵/Val⁶ | δ-opioid |

| [Leu]enkephalin | Tyr-Gly-Gly-Phe-Leu | All L-amino acids, shorter chain | δ/μ (mixed) |

Key Observations :

- The D-amino acid at position 2 is conserved in amphibian peptides (e.g., D-Met in dermenkephalin vs. D-Ala in dermorphin/deltorphins) and is essential for receptor binding .

- His⁴ in dermenkephalin contrasts with Asp⁴ in deltorphin I, suggesting divergent interactions with δ-receptor subsites .

- Dermenkephalin lacks the "message domain" (N-terminal Tyr-Gly-Gly-Phe) common to mammalian enkephalins, indicating distinct binding mechanisms .

Pharmacological Profile

Key Findings :

- Dermenkephalin exhibits high δ-selectivity but lower potency compared to deltorphin I, likely due to differences in the C-terminal sequence (e.g., His-Leu-Met-Asp vs. Val-Val-Gly) .

- Dermorphin’s μ-selectivity is driven by D-Ala² and a glycine-rich mid-region, whereas dermenkephalin’s D-Met² and hydrophobic residues favor δ-binding .

Functional and Therapeutic Implications

- Receptor Conformational Studies : Dermenkephalin’s lack of sequence homology to other opioids has been used to map δ-receptor binding pockets, revealing roles for residues like His⁴ in stabilizing ligand-receptor interactions .

- Comparative Stability : The dual methionine residues in dermenkephalin may confer susceptibility to oxidation, unlike deltorphins with valine/glutamate residues, suggesting a need for stabilization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂, and how can purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu chemistry for sequential coupling, with D-Met incorporation requiring chiral purity checks. Post-synthesis, purify via reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water). Validate purity using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC (≥95% purity threshold). Ensure proper handling of methionine residues to avoid oxidation artifacts .

Q. How should researchers design initial in vitro assays to assess the peptide’s bioactivity?

- Methodological Answer : Prioritize receptor-binding assays if the peptide’s target is known (e.g., GPCRs). Use radioligand displacement or surface plasmon resonance (SPR) for affinity measurements. For functional assays, employ cell lines with reporter systems (e.g., cAMP or calcium flux). Include controls: scrambled-sequence peptide and buffer-only conditions. Optimize incubation times and concentrations based on peptide stability in media (e.g., protease inhibitors for Met-rich sequences) .

Q. What structural features of Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ warrant emphasis in structure-function studies?

- Methodological Answer : Focus on (1) the D-Met configuration’s role in resistance to enzymatic degradation, (2) the His-Leu-Met triad’s potential metal-binding properties, and (3) the C-terminal Asp-NH₂’s influence on solubility. Use alanine scanning or truncation analogs to isolate functional domains. Circular dichroism (CD) can assess secondary structure under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across studies?

- Methodological Answer : Conduct a meta-analysis of primary literature, focusing on variables like peptide purity, assay conditions (pH, temperature), and cell line specificity. Replicate key studies with standardized protocols. Use factorial design experiments to isolate confounding factors (e.g., buffer composition, oxidation state of Met residues). Cross-validate findings using orthogonal assays (e.g., in silico docking alongside SPR) .

Q. What advanced experimental designs are suitable for optimizing the peptide’s stability in vivo?

- Methodological Answer : Employ pharmacokinetic (PK) studies in rodent models with isotope-labeled peptide. Use LC-MS/MS to track degradation metabolites. To enhance stability, consider PEGylation or cyclization strategies. For tissue-specific delivery, design lipid nanoparticles (LNPs) with targeting ligands. Include sham-treated controls and account for interspecies variability in protease activity .

Q. How should researchers approach data integration from omics studies (e.g., proteomics, transcriptomics) involving this peptide?

- Methodological Answer : Use pathway enrichment tools (e.g., DAVID, STRING) to map peptide-induced changes to biological networks. Validate hits with CRISPR/Cas9 knockouts or siRNA knockdowns. Apply machine learning models (e.g., random forests) to identify predictive biomarkers. Ensure raw data is deposited in repositories like PRIDE or GEO, adhering to FAIR principles .

Methodological Best Practices

- Experimental Reproducibility : Document batch-specific peptide characteristics (e.g., endotoxin levels, solubility profiles) and share via open-access platforms .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals. Include data anonymization protocols for human-derived samples .

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in observed effects, emphasizing dose-response relationships and temporal consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.